4-Pyridinamine, 3-bromo-2,6-dichloro- 4-Pyridinamine, 3-bromo-2,6-dichloro-
Brand Name: Vulcanchem
CAS No.: 1404439-00-4
VCID: VC5480223
InChI: InChI=1S/C5H3BrCl2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10)
SMILES: C1=C(C(=C(N=C1Cl)Cl)Br)N
Molecular Formula: C5H3BrCl2N2
Molecular Weight: 241.9

4-Pyridinamine, 3-bromo-2,6-dichloro-

CAS No.: 1404439-00-4

Cat. No.: VC5480223

Molecular Formula: C5H3BrCl2N2

Molecular Weight: 241.9

* For research use only. Not for human or veterinary use.

4-Pyridinamine, 3-bromo-2,6-dichloro- - 1404439-00-4

Specification

CAS No. 1404439-00-4
Molecular Formula C5H3BrCl2N2
Molecular Weight 241.9
IUPAC Name 3-bromo-2,6-dichloropyridin-4-amine
Standard InChI InChI=1S/C5H3BrCl2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10)
Standard InChI Key HNJSCHRYDJPAPT-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)Br)N

Introduction

Structural Characteristics and Nomenclature

The compound’s structure consists of a pyridine ring (C₅H₅N) with substituents at positions 2, 4, and 6. Specifically:

  • Position 2: Chlorine atom

  • Position 4: Bromine atom

  • Position 3: Amino group (-NH₂)

  • Position 6: Chlorine atom

This arrangement is reflected in its SMILES notation: ClC1=NC(=C(C(=C1Cl)N)Br)N, which clarifies the connectivity and substituent positions . The electron-withdrawing effects of halogens and the electron-donating amino group create a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic substitutions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-Amino-4-bromo-2,6-dichloropyridine
CAS Number1121586-37-5
Molecular FormulaC₅H₃BrCl₂N₂
Molecular Weight241.9 g/mol
InChI KeyVQPYQALRCSTFHV-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity Patterns

The compound’s reactivity is governed by:

  • Amino Group: Participates in hydrogen bonding and serves as a directing group in electrophilic substitutions.

  • Halogens: Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki-Miyaura) and further substitutions.

Notably, the amino group’s meta position relative to bromine may favor intramolecular interactions, stabilizing transition states in catalytic cycles .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource
Physical StateSolid at room temperature
SolubilityModerate in polar solvents (e.g., DMSO, acetone)
StabilityLight-sensitive; requires storage at 2–8°C
Purity (Commercial)95–97%

The compound’s solubility in polar solvents stems from hydrogen-bonding capacity via the amino group. Its stability is compromised by prolonged exposure to light or elevated temperatures, necessitating controlled storage conditions .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediate

Halogenated pyridines are pivotal in designing kinase inhibitors and antiviral agents. The amino and halogen substituents in this compound offer sites for:

  • Functionalization: Introducing pharmacophores via cross-coupling or alkylation.

  • Bioisosterism: Serving as a surrogate for aromatic rings in bioactive molecules .

Agrochemical Development

Chlorine and bromine enhance lipophilicity, aiding penetration through plant cuticles. Potential applications include:

  • Herbicides: Targeting acetolactate synthase (ALS) in weeds.

  • Fungicides: Disrupting fungal cell membrane synthesis .

SupplierPurityPrice RangeAvailability
Supplier A97%Inquiry-basedApril 2025
Supplier B95%€32–€1,949Discontinued
Supplier C95%Inquiry-basedMay 2025

Products are marketed for research use only, with prices varying by scale and purity . Handling requires PPE due to potential halogen toxicity and irritancy .

Recent Research and Future Directions

Recent studies emphasize leveraging halogenated pyridines in:

  • Catalytic C–H Functionalization: Streamlining synthesis of polycyclic architectures.

  • Photopharmacology: Developing light-activated prodrugs via halogen-photoactive group interactions .

Future work should explore this compound’s utility in metal-organic frameworks (MOFs) and asymmetric catalysis.

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